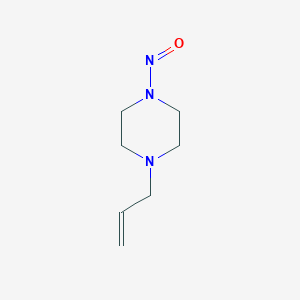

1-Nitroso-4-(prop-2-en-1-yl)piperazine

Description

Significance of N-Nitrosamines within Contemporary Chemical Research

N-Nitrosamines, a class of organic compounds characterized by the N-N=O functional group, hold a significant position in contemporary chemical research. taylorandfrancis.com This significance is not derived from their application in synthesis but from their widespread presence as contaminants in the environment, food products, and pharmaceuticals. acs.orgresearchgate.netnih.gov Many N-nitrosamines are recognized as potent carcinogens in animal studies and are reasonably anticipated to be human carcinogens. acs.orgnih.gov Their inadvertent formation can occur under various conditions where a secondary or tertiary amine reacts with a nitrosating agent. acs.org

Since 2018, the detection of N-nitrosamine impurities in common medications like sartans, ranitidine, and metformin (B114582) has drawn considerable attention from global regulatory agencies and the pharmaceutical industry. acs.orgnih.govlgcstandards.com This has catalyzed intensive research efforts focused on several key areas:

Analytical Chemistry: Developing highly sensitive and selective analytical methodologies to detect and quantify trace levels of N-nitrosamine impurities in diverse and complex matrices. acs.orgnih.gov

Organic and Process Chemistry: Investigating the chemical pathways and mechanisms of N-nitrosamine formation during manufacturing processes to identify root causes and establish control strategies. nih.govacs.org

Environmental Chemistry: Studying the occurrence, fate, and transport of N-nitrosamines in air, water, and soil, particularly their formation during water disinfection processes. acs.orgnih.gov

The challenges posed by N-nitrosamine contamination necessitate a deep understanding of their organic chemistry, including their structure, reactivity, and synthetic pathways, to develop effective strategies for their detection, prevention, and remediation. acs.orgresearchgate.net

Historical Context of N-Nitrosamine Investigations in Organic Chemistry

While the challenges presented by N-nitrosamines in pharmaceuticals are a 21st-century concern, the history of these compounds dates back to the 19th century. lgcstandards.comacs.org The initial research into N-nitrosamines was primarily of academic interest, focusing on their synthesis and basic chemical reactions. acs.orgacs.org

A pivotal moment in the history of N-nitrosamine research occurred in 1956 when British scientists John Barnes and Peter Magee reported that N-nitrosodimethylamine (NDMA) produced liver tumors in rats. acs.orgnih.govlgcstandards.comwikipedia.org This discovery fundamentally shifted the scientific perspective on this class of compounds, moving them from a subject of routine organic chemistry to a significant area of toxicology and chemical carcinogenesis research. acs.orgacs.org

Subsequent studies in the 1970s identified the presence of N-nitrosamines in various consumer products, including preserved foods (particularly cured meats), beverages, and tobacco smoke, linking their formation to the use of nitrites as preservatives. lgcstandards.comwikipedia.org These findings broadened the scope of investigations, leading to extensive research on the endogenous formation of N-nitrosamines in the human stomach from dietary precursors and the development of analytical methods to monitor their levels in food and the environment. wikipedia.org

Structural Classification and Nomenclature of Piperazine-Derived N-Nitrosamines in Academic Discourse

N-Nitrosamines are structurally defined by a nitroso group (-N=O) bonded to a nitrogen atom of a secondary amine. researchgate.net The general structure can be represented as R¹R²N-N=O. In the context of piperazine-derived N-nitrosamines, the amine nitrogen is part of the heterocyclic piperazine (B1678402) ring. Piperazine is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. chemicea.comunodc.org

The nomenclature and classification of these compounds depend on the substitution pattern on the piperazine ring.

Mononitrosation: When one of the piperazine nitrogen atoms is nitrosated, the resulting compound is a mononitrosopiperazine. The parent compound is 1-Nitrosopiperazine. chemicalbook.comnih.gov

Dinitrosation: If both nitrogen atoms of the piperazine ring are nitrosated, the compound is classified as a dinitrosopiperazine, such as 1,4-Dinitrosopiperazine (B30178). nih.gov

Substituted Piperazine Nitrosation: Nitrosation can also occur on a piperazine ring that is already substituted at one of the nitrogen atoms. The nomenclature reflects the identity and position of both the substituent and the nitroso group. For example, if a methyl group is at the 1-position and the nitroso group is at the 4-position, the compound is named 1-Methyl-4-nitrosopiperazine (B99963). chemeo.comnist.gov

The subject of this article, 1-Nitroso-4-(prop-2-en-1-yl)piperazine , falls into this last category. Its structure consists of a piperazine ring with a nitroso group on the nitrogen at position 1 and a prop-2-en-1-yl (commonly known as an allyl) group on the nitrogen at position 4.

The following table provides examples of piperazine-derived N-nitrosamines to illustrate the structural classification and nomenclature.

| Compound Name | Molecular Formula | Structure | Classification |

| 1-Nitrosopiperazine | C₄H₉N₃O | A piperazine ring with one -NO group. | Mononitrosopiperazine |

| 1,4-Dinitrosopiperazine | C₄H₈N₄O₂ | A piperazine ring with two -NO groups. | Dinitrosopiperazine |

| 1-Methyl-4-nitrosopiperazine | C₅H₁₁N₃O | A piperazine ring with one -CH₃ and one -NO group. | N-Alkyl-N'-nitrosopiperazine |

| 1-Ethyl-4-nitrosopiperazine | C₆H₁₃N₃O | A piperazine ring with one -C₂H₅ and one -NO group. | N-Alkyl-N'-nitrosopiperazine |

| 1-Nitroso-4-phenylpiperazine | C₁₀H₁₃N₃O | A piperazine ring with one -C₆H₅ and one -NO group. | N-Aryl-N'-nitrosopiperazine |

| This compound | C₇H₁₃N₃O | A piperazine ring with one allyl group and one -NO group. | N-Alkenyl-N'-nitrosopiperazine |

Overview of Research Approaches Applied to N-Nitrosamines

Research on N-nitrosamines is multifaceted, encompassing both analytical and synthetic chemistry approaches.

Analytical Methodologies The primary analytical challenge is the detection and accurate quantification of N-nitrosamines at trace levels (parts per billion or even parts per trillion) in complex matrices. nih.gov This has driven the development of highly sophisticated analytical techniques. The most common research approaches involve chromatography for separation coupled with a sensitive detection method. tandfonline.com

Gas Chromatography (GC): GC is frequently used for the analysis of volatile N-nitrosamines. tandfonline.com

GC-Mass Spectrometry (GC-MS): This provides high selectivity and structural information, making it a powerful tool for identification and quantification. tandfonline.comresearchgate.net

GC-Thermal Energy Analysis (GC-TEA): The Thermal Energy Analyzer (TEA) is a highly specific detector for nitrosamines, offering excellent sensitivity and selectivity by detecting the chemiluminescence of nitric oxide released from the pyrolytic cleavage of the N-N=O bond. nih.govtandfonline.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for analyzing less volatile and thermally unstable N-nitrosamines. nih.gov

LC-Mass Spectrometry (LC-MS/MS): Tandem mass spectrometry (MS/MS) is the state-of-the-art detection method, providing exceptional sensitivity and specificity, which is crucial for regulatory submissions and impurity profiling in pharmaceuticals. nih.govtandfonline.commdpi.com

The table below summarizes key analytical methods employed in N-nitrosamine research.

| Technique | Abbreviation | Common Application | Strengths |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile nitrosamines in food, water, and pharmaceuticals. nih.gov | Good separation efficiency, structural confirmation. |

| Gas Chromatography-Thermal Energy Analysis | GC-TEA | Specific detection of nitrosamines in various matrices. tandfonline.com | Highly selective for the nitroso functional group, very sensitive. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS | Quantification of a wide range of nitrosamines, including non-volatile ones, in drug substances and products. nih.gov | High sensitivity and specificity, suitable for complex mixtures. |

Synthetic Methodologies While the unintentional formation of N-nitrosamines is a major concern, their controlled synthesis is crucial for research purposes, such as for the preparation of analytical standards. The fundamental reaction for forming N-nitrosamines is the nitrosation of a secondary amine with a nitrosating agent. acs.org This typically involves reacting the amine with nitrous acid (HNO₂), which is often generated in situ from an alkali metal nitrite (B80452) (like sodium nitrite) under acidic conditions. acs.orgwikipedia.org

The synthesis of This compound provides a specific example of the synthetic strategies employed. This process involves a two-step approach:

Alkylation of Piperazine: First, the prop-2-en-1-yl (allyl) group is introduced onto one of the piperazine nitrogens. This can be achieved through nucleophilic substitution, where piperazine reacts with an allyl halide (e.g., 3-iodopropene). The reactive 3-iodopropene can be generated in situ from 3-chloropropene using the Finkelstein reaction, which uses sodium iodide in acetone (B3395972) to facilitate the halogen exchange. evitachem.com This step yields 1-(prop-2-en-1-yl)piperazine.

Nitrosation: The resulting secondary amine, 1-(prop-2-en-1-yl)piperazine, is then subjected to nitrosation. This reaction, typically carried out with sodium nitrite in an acidic medium, selectively introduces the nitroso group onto the remaining secondary amine nitrogen, yielding the final product, this compound. evitachem.comgoogle.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61429-03-6 |

|---|---|

Molecular Formula |

C7H13N3O |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-nitroso-4-prop-2-enylpiperazine |

InChI |

InChI=1S/C7H13N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h2H,1,3-7H2 |

InChI Key |

RIWXAFDFBPSJAS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCN(CC1)N=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Nitroso 4 Prop 2 En 1 Yl Piperazine

Denitrosation Reactions and Pathways

Denitrosation, the removal of the nitroso group from the nitrosamine (B1359907), is a key transformation for this class of compounds. This process can be initiated through reductive, oxidative, or photolytic means, each following distinct mechanistic pathways.

Reductive Denitrosation Studies

While specific reductive denitrosation studies on 1-Nitroso-4-(prop-2-en-1-yl)piperazine are not extensively documented in the literature, the general principles of N-nitrosamine reduction can be applied. Reductive denitrosation typically involves the cleavage of the N-N bond to yield the corresponding secondary amine, in this case, 4-(prop-2-en-1-yl)piperazine, and a reduced nitrogen species. This transformation can be achieved using various reducing agents. For instance, metal-hydride reagents or catalytic hydrogenation are common methods for the reduction of nitrosamines.

In a broader context, the reduction of N-nitrosamines can also proceed via one-electron reduction mechanisms, particularly in biological systems involving enzymes like cytochrome P450. researchgate.net This process can lead to the formation of nitric oxide (NO) and the corresponding amine radical. Furthermore, chemical reagents such as sodium hydrosulfite have been shown to reduce N-nitroso compounds to their corresponding hydrazines.

A study on aryl N-nitrosamines has demonstrated their effective denitrosation using ethanethiol (B150549) in the presence of p-toluenesulfonic acid under mild conditions, yielding the parent amines in good to excellent yields. conicet.gov.ar This method's success with various functional groups suggests its potential applicability to aliphatic nitrosamines like this compound.

The table below summarizes general conditions for reductive denitrosation of N-nitrosamines, which are expected to be applicable to this compound.

| Reagent/Condition | Product(s) | General Applicability |

| Metal Hydrides (e.g., LiAlH4) | Secondary Amine | Broad |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Secondary Amine | Broad, may affect the allyl group |

| Ethanethiol/p-Toluenesulfonic Acid | Secondary Amine | Demonstrated for aryl nitrosamines |

| Sodium Hydrosulfite | Hydrazine | Documented for some N-nitrosamines |

Oxidative Denitrosation Mechanisms

Oxidative denitrosation of N-nitrosamines often involves radical pathways, particularly with strong oxidizing agents like hydroxyl radicals (•OH). tandfonline.com Studies on low-molecular-weight nitrosamines have shown that hydroxyl radical oxidation predominantly occurs through hydrogen atom abstraction from the methylene (B1212753) groups adjacent to the nitrogen atom. tandfonline.comnih.gov This initial radical formation can lead to a cascade of reactions culminating in the cleavage of the N-NO bond. The rate of this reaction is generally dependent on the size of the nitrosamine, with larger molecules exhibiting higher reaction efficiencies. tandfonline.comnih.gov

For this compound, the piperazine (B1678402) ring and the allyl group both contain methylene hydrogens that could be susceptible to abstraction by hydroxyl radicals. The subsequent degradation pathways would likely lead to the formation of various oxidized products alongside the release of nitric oxide or related nitrogen oxides.

In biological systems, oxidative metabolism of N-nitrosamines by cytochrome P450 enzymes can also lead to denitrosation, alongside oxidative dealkylation. researchgate.net

Photoinduced Transformations and Radical Chemistry of Nitrosamines

N-nitrosamines are known to undergo photolytic cleavage of the N-N bond upon UV irradiation. nih.gov This photo-lability is a key characteristic of this class of compounds. The process is initiated by the excitation of the nitrosamine molecule, which then leads to the homolytic cleavage of the N-NO bond, generating an aminium radical and a nitric oxide radical. nih.govnih.gov

The photolysis of N-nitrosamines is often carried out in acidic conditions, where the produced aminium radical is a dominant reactive species. nih.govcdnsciencepub.comacs.org This radical can then participate in various subsequent reactions. In the presence of unsaturated C-C bonds, the aminium radical and nitric oxide can add across the double bond in a stepwise manner. nih.govacs.org

The quantum yield of nitrosamine photolysis can be influenced by factors such as pH, the presence of oxygen, and the initial concentration of the nitrosamine. nih.gov For N-nitrosodimethylamine (NDMA), the quantum yield for decomposition is relatively constant between pH 2 and 8 but decreases significantly at higher pH values. nih.gov

In the context of this compound, photolysis would be expected to generate the 4-(prop-2-en-1-yl)piperazinyl radical and nitric oxide. The presence of the allyl group within the same molecule opens up the possibility of intramolecular reactions, although intermolecular reactions with other substrates would also be possible.

The general mechanism for the photolysis of N-nitrosamines is depicted below:

R₂N-NO + hν → [R₂N-NO]* → R₂N• + •NO

Reactions Involving the Prop-2-en-1-yl Moiety

The allyl group in this compound provides a second reactive center in the molecule, primarily through its carbon-carbon double bond.

Electrophilic Addition Reactions to the Alkene Bond (e.g., Halogenation, Hydrohalogenation)

The double bond of the allyl group is susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

Common electrophilic addition reactions include halogenation (addition of X₂) and hydrohalogenation (addition of HX). For this compound, these reactions would be expected to proceed as follows:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihalogenated derivative.

Hydrohalogenation: Reaction with hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl) would result in the addition of a hydrogen and a halogen atom across the double bond. The regioselectivity of this addition would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom that already has more hydrogen atoms.

While no specific studies on these reactions for this compound are available, the general principles of electrophilic addition to alkenes are well-established and would be expected to apply.

Radical Reactions and Polymerization Potential of the Allyl Group in Chemical Studies

Allyl monomers are known to undergo radical polymerization, although they generally exhibit lower reactivity and tend to form polymers of medium to low molecular weight. researchgate.net This is often attributed to "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position, leading to the formation of a resonance-stabilized allyl radical that is less reactive in propagating the polymer chain. researchgate.net

The polymerization of allyl compounds is typically initiated by free-radical initiators. researchgate.net The reactivity of allyl monomers in radical polymerization can be influenced by the nature of the substituent on the allyl group. tandfonline.com

For this compound, the potential for radical polymerization of the allyl group exists. However, the presence of the nitrosamine functionality could influence the polymerization process. The nitrosamine group itself can be a source of radicals under certain conditions (e.g., photolysis), which could potentially initiate or interfere with the polymerization of the allyl moiety.

A study on the photopolymerization of allyl ether monomers proposed a radical-mediated cyclization mechanism, which begins with the abstraction of an allylic hydrogen atom. nih.gov A similar pathway could be envisioned for this compound under radical-initiating conditions.

C-H Activation and Coupling Reactions Involving Allyl Alcohols

The N-nitroso group can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds. Research on analogous N-nitrosoanilines has demonstrated rhodium(III)-catalyzed oxidative coupling with substituted allyl alcohols. nih.govscripps.edu This methodology leads to the formation of ortho-functionalized β-aryl aldehydes and ketones. nih.govscripps.edu The reaction proceeds with high functional group tolerance and reactivity. nih.govscripps.edu Although not specifically documented for this compound, it is plausible that a similar catalytic system could activate the C-H bonds of the piperazine ring or the allyl group.

In such a hypothetical scenario, the N-nitroso group would coordinate to the metal catalyst, bringing it in proximity to a C-H bond and enabling its cleavage. Subsequent reaction with an allyl alcohol could then lead to a variety of coupled products. The regioselectivity of such a reaction would likely be influenced by steric and electronic factors within the this compound molecule.

Table 1: Plausible C-H Activation and Coupling Parameters (Hypothetical)

| Parameter | Condition | Expected Outcome |

| Catalyst | Rh(III) complex | Facilitates C-H activation |

| Co-oxidant | Cu(OAc)₂ | Regenerates the active catalyst |

| Solvent | Dichloroethane (DCE) | Common solvent for such reactions |

| Temperature | 80-120 °C | Provides thermal energy for activation |

| Reactant | Substituted Allyl Alcohol | Coupling partner |

Nucleophilic Substitution and Elimination Reactions on the Piperazine Ring System

The piperazine ring in this compound is susceptible to nucleophilic substitution reactions. The nitrogen atoms of the piperazine ring are inherently nucleophilic, though the presence of the electron-withdrawing nitroso group at N-1 reduces the nucleophilicity of this nitrogen. The N-4 nitrogen, attached to the allyl group, remains a potential site for nucleophilic attack, although this is less common than reactions at the nitrogen atoms themselves. More typically, the piperazine ring as a whole can act as a nucleophile. For instance, piperazine and its derivatives readily undergo nucleophilic substitution with activated aromatic or heterocyclic compounds, such as pentafluoropyridine. frontiersin.org

Elimination reactions involving the piperazine ring of this specific compound are not well-documented. In principle, if a suitable leaving group were present on a carbon atom of the piperazine ring, a base-mediated elimination could occur to form a double bond within the ring. However, without prior functionalization, the saturated piperazine ring is not prone to elimination reactions.

Stability and Degradation Pathways in Controlled Laboratory Environments

The stability of this compound in a controlled laboratory setting is influenced by factors such as temperature, light, and the presence of acids or bases. Studies on the closely related N-nitrosopiperazine have shown that it is thermally stable in aqueous solutions up to 150°C. nih.gov However, it undergoes slow degradation upon exposure to UV light. nih.gov This suggests that this compound should be stored in a cool, dark place to prevent decomposition.

The degradation of N-nitrosamines can proceed through several pathways. Under acidic conditions, denitrosation can occur, leading to the formation of the corresponding secondary amine (4-(prop-2-en-1-yl)piperazine) and a nitrosating agent. In the presence of strong oxidizing agents, the piperazine ring can be cleaved. For instance, studies on the degradation of 1-methyl-4-nitrosopiperazine (B99963) (MNP) have shown that it can be formed through the oxidation of 1-amino-4-methyl-piperazine. mdpi.com This indicates that oxidative conditions could also lead to the degradation of this compound.

The thermal decomposition of N-nitroso compounds in general can be first-order and is dependent on the concentration of the compound and the surrounding medium. nih.govgoogle.com For N-nitrosopiperazines in aqueous solutions, thermal decomposition in a stripper environment has been observed. nih.govgoogle.com

Table 2: Summary of Stability and Degradation Factors

| Factor | Effect on this compound (Inferred) | Reference Compound |

| Temperature | Likely thermally stable at moderate temperatures. | N-nitrosopiperazine |

| UV Light | Prone to slow degradation. | N-nitrosopiperazine |

| Acidic pH | May undergo denitrosation. | General N-nitrosamines |

| Oxidizing Agents | Susceptible to degradation and ring cleavage. | 1-methyl-4-nitrosopiperazine |

Biochemical Transformation Studies in in Vitro and Animal Model Systems

Enzymatic N-Demethylation and Hydroxylation Pathways (mechanistic studies, non-human models)

Phase I metabolic pathways for N-nitrosamines predominantly involve oxidative reactions that add or expose functional groups, preparing the molecule for subsequent conjugation and excretion. The key reactions are hydroxylation of the carbon atoms alpha (α) to the nitroso group and, in the case of piperazine (B1678402) moieties, potential N-dealkylation or ring oxidation.

The Cytochrome P450 (P450) superfamily of enzymes, located primarily in the endoplasmic reticulum of liver cells, is the principal catalyst for the metabolic activation of most N-nitrosamines. acs.orgnih.govmdpi.com In vitro studies using liver microsomes from various animal models (e.g., rat, mouse) are standard systems for elucidating these pathways.

The primary P450-mediated reaction for N-nitrosamines is the enzymatic hydroxylation of the α-carbon. nih.govnih.gov For 1-Nitroso-4-(prop-2-en-1-yl)piperazine, this can occur at two positions on the piperazine ring adjacent to the N-nitroso group. This α-hydroxylation results in the formation of a highly unstable α-hydroxynitrosamine intermediate. acs.org This intermediate spontaneously decomposes, yielding an aldehyde and a reactive diazonium ion, which is capable of alkylating cellular macromolecules. nih.gov

Another potential P450-mediated pathway is the oxidation of the allyl group. This can lead to the formation of an epoxide or hydroxylated metabolites on the prop-2-en-1-yl substituent. Furthermore, the piperazine ring itself is a substrate for P450 enzymes, which can catalyze N-dealkylation (cleavage of the allyl group) or oxidation at other positions of the ring. nih.govclinpgx.org Studies on other piperazine-containing drugs have shown that enzymes such as CYP1A2, CYP2D6, and CYP3A4 are often involved in these transformations. clinpgx.orgmdpi.com

Table 1: Plausible P450-Mediated Phase I Metabolites of this compound This table is illustrative and based on established metabolic pathways for related compounds.

| Metabolic Reaction | Potential Metabolite Structure | Expected Mass Shift |

|---|---|---|

| α-Hydroxylation (Piperazine Ring) | 1-Nitroso-4-(prop-2-en-1-yl)-2-hydroxypiperazine | +16 Da |

| N-Dealkylation (Allyl Group Cleavage) | 1-Nitrosopiperazine | -40 Da |

| Allyl Group Hydroxylation | 1-Nitroso-4-(2,3-dihydroxypropyl)piperazine | +34 Da (from diol formation) |

The Flavin-Containing Monooxygenase (FMO) system represents another major class of Phase I enzymes that catalyze the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics. optibrium.com FMOs are found in the liver and other tissues and, unlike P450s, their activity is generally not readily inducible. nih.gov

For a molecule like this compound, the tertiary amine nitrogen (at position 4 of the piperazine ring) is a potential target for FMO-catalyzed N-oxidation. This reaction would lead to the formation of an N-oxide metabolite. nih.gov N-oxidation is often considered a detoxification pathway, as the resulting N-oxides are typically more polar and readily excreted. nih.gov In vitro studies with recombinant human FMO isoforms have demonstrated their capacity to N-oxygenate a wide variety of substrates. optibrium.com

Conjugation Reactions and Metabolite Identification in Research Models (purely structural)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. These reactions increase water solubility and facilitate elimination from the body.

Glucuronidation is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. washington.edu Sulfation is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group. nih.gov

Hydroxylated metabolites of this compound, formed during Phase I metabolism, would be primary substrates for both glucuronidation and sulfation. nih.gov The hydroxyl group would be conjugated to form an O-glucuronide or an O-sulfate. Additionally, direct N-glucuronidation on one of the piperazine ring nitrogens is a known metabolic pathway for some heterocyclic amines, a reaction in which human UGT1A4 and UGT2B10 have been shown to be particularly active. helsinki.fi In vitro studies using liver microsomes (for UGTs) or cytosol (for SULTs) supplemented with the necessary cofactors are the standard models to investigate these reactions. nih.govresearchgate.net

Glutathione (B108866) (GSH) conjugation is a critical detoxification pathway for electrophilic compounds. nih.gov The reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), which are abundant in the liver cytosol. wuxiapptec.commdpi.com

The metabolic activation of N-nitrosamines via P450-mediated α-hydroxylation can generate reactive electrophilic intermediates. nih.gov These electrophiles are potential substrates for conjugation with the nucleophilic thiol group of GSH. This process would represent a detoxification route, preventing the reactive intermediates from binding to critical cellular macromolecules like DNA. In vitro models for studying this pathway typically involve incubating the compound with liver S9 fraction or cytosol in the presence of GSH and analyzing for the formation of GSH adducts via mass spectrometry. wuxiapptec.comresearchgate.net

Characterization of Metabolites Formed in Defined Biological Systems (purely structural identification for research)

The definitive identification of metabolites formed in in vitro systems (such as liver microsomes, S9 fractions, or hepatocytes) relies on advanced analytical techniques. The primary tool for this purpose is high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (UPLC-QTOF-MS/MS). nih.gov

This technique allows for the separation of metabolites from the parent compound and the determination of their exact molecular weights and elemental compositions. By comparing the mass of a potential metabolite to the parent compound, the type of metabolic reaction (e.g., oxidation, glucuronidation) can be inferred. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the metabolite and analyzing its fragmentation pattern, which helps to pinpoint the site of metabolic modification on the molecule. nih.gov This approach has been successfully used to elucidate the metabolic pathways of novel piperazine derivatives in research settings. nih.gov

Table 2: Summary of Plausible Metabolic Pathways and Methods for Structural Identification This table is illustrative and based on established metabolic pathways for related compounds.

| Metabolic Phase | Reaction Type | Key Enzymes | Potential Metabolite Class | Primary Identification Technique |

|---|---|---|---|---|

| Phase I | α-Hydroxylation, N-Dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP1A2) | Hydroxylated metabolites, N-dealkylated piperazine | UPLC-QTOF-MS/MS |

| Phase I | N-Oxidation | Flavin-Containing Monooxygenases (FMOs) | N-Oxides | UPLC-QTOF-MS/MS |

| Phase II | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | O- or N-Glucuronides | UPLC-QTOF-MS/MS |

| Phase II | Sulfation | Sulfotransferases (SULTs) | O-Sulfates | UPLC-QTOF-MS/MS |

| Phase II | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | GSH-Adducts | UPLC-QTOF-MS/MS |

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Nitroso-4-(prop-2-en-1-yl)piperazine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected signals would correspond to the protons of the piperazine (B1678402) ring, the allyl group, and any potential rotational isomers (syn and anti) arising from the restricted rotation around the N-N bond of the nitroso group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the number of chemically distinct carbon atoms and their electronic environments. This is particularly useful for confirming the carbon skeleton of the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (Note: The following are predicted values based on the analysis of similar structures and may not represent experimentally determined data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ (adjacent to N-NO) | 3.5 - 4.2 | 40 - 50 |

| Piperazine CH₂ (adjacent to N-allyl) | 2.5 - 3.0 | 50 - 60 |

| Allyl CH₂ | 3.0 - 3.5 | 60 - 70 |

| Allyl CH | 5.7 - 6.0 | 130 - 140 |

| Allyl CH₂ (terminal) | 5.0 - 5.3 | 115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₇H₁₃N₃O, the expected exact mass would be approximately 155.1059 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. Characteristic fragments would be expected from the loss of the nitroso group (-NO), the allyl group, and cleavage of the piperazine ring. These fragmentation patterns provide a molecular fingerprint that can be used for identification. For instance, mass spectra of related compounds like 1-methyl-4-nitrosopiperazine (B99963) show characteristic fragmentation that helps in their identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key vibrational bands expected for this compound would include:

N-N=O stretch: A characteristic band for the nitroso group, typically appearing in the region of 1430-1470 cm⁻¹.

C-N stretch: Vibrations for the carbon-nitrogen bonds of the piperazine ring.

C=C stretch: A band corresponding to the double bond of the allyl group, usually around 1640-1680 cm⁻¹.

C-H stretches: Bands for the aliphatic and vinylic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-nitrosamines typically exhibit a characteristic absorption band in the UV region. For related N-nitrosopiperazines, UV absorption maxima have been observed, which can be useful for quantitative analysis. amazonaws.com

Chromatographic Separation Methods for Research Samples

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, as well as for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally unstable compounds like many N-nitrosamines. A reverse-phase HPLC method would likely be suitable for the analysis of this compound. In such a method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

For the detection of N-nitrosamines, HPLC can be coupled with various detectors, including UV detectors set at the absorption maximum of the nitroso group, or more selectively, with a mass spectrometer (LC-MS). LC-MS provides both separation and mass information, enhancing the confidence in the identification and quantification of the target analyte. fda.gov.twmdpi.comresearchgate.net

Interactive Data Table: Exemplar HPLC Method Parameters (Note: These are general parameters and would require optimization for this specific compound.)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or Mass Spectrometry |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While some N-nitrosamines are amenable to GC analysis, the thermal lability of others can be a challenge. The volatility of this compound would determine the suitability of GC for its analysis.

When applicable, GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and sensitivity for the detection of trace levels of nitrosamines. For compounds that are not sufficiently volatile, derivatization may be employed to increase their volatility and thermal stability.

Hyphenated Techniques for Enhanced Resolution and Identification

The coupling of a separation technique with an online spectroscopic detection technology is known as a hyphenated technique. nih.gov These methods have become indispensable in analytical chemistry, offering enhanced resolution, sensitivity, and specificity for the characterization and quantification of trace-level compounds in complex matrices. For a compound like this compound, which may be present as an impurity or a metabolite, these techniques are crucial for unambiguous identification and accurate measurement. The combination of chromatographic separation (Gas Chromatography or Liquid Chromatography) with Mass Spectrometry provides a powerful tool for separating the analyte from matrix interferences and providing structural information based on its mass-to-charge ratio and fragmentation patterns. nih.govijpsjournal.com

GC-MS and LC-MS/MS Methodologies for Complex Mixture Analysis in Research

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary approaches for the quantification and identification of N-nitrosamines. nih.gov The choice between GC-MS and LC-MS/MS often depends on the analyte's volatility and thermal stability. While GC-MS is suitable for volatile and thermally stable compounds, LC-MS/MS has become the method of choice for a wider range of nitrosamines, including those that are less volatile or prone to thermal degradation, due to its high sensitivity, selectivity, and precision. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the sample is vaporized and separated based on boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. nih.gov For N-nitrosamines, headspace GC-MS/MS is often employed, particularly for analyzing impurities in drug substances. shimadzu.com This technique is advantageous as it minimizes matrix effects by introducing only the volatile components of the sample into the system. However, polar compounds may require derivatization to increase their volatility for GC-MS analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a cornerstone for analyzing trace levels of nitrosamine (B1359907) impurities in various matrices. researchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). researchgate.netmdpi.com

The development of a robust LC-MS/MS method involves several critical steps:

Sample Preparation: Due to the complexity of matrices like pharmaceutical products, effective sample preparation is essential. This often involves an extraction step to isolate the analyte of interest. For related compounds like 1-methyl-4-nitrosopiperazine (MNP), extraction with neutralization was found to be necessary to overcome matrix and solvent effects. nih.govmdpi.com

Chromatographic Separation: A suitable LC column and mobile phase are selected to achieve good separation of the target analyte from other components in the sample. For polar nitrosamines like N-nitrosopiperazine, hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective, as traditional reversed-phase methods may provide insufficient retention. scholaris.ca

Mass Spectrometric Detection: Tandem mass spectrometry, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is the standard for quantification. scholaris.ca This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions generated by collision-induced dissociation. This high selectivity minimizes interference and allows for accurate quantification at very low levels. scholaris.ca For instance, the transition monitored for N-nitrosopiperazine was m/z 116.1 → 85.1. scholaris.ca

Method validation is performed according to regulatory guidelines, evaluating parameters such as specificity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com For example, a validated LC-MS/MS method for MNP in pharmaceutical products achieved an LOD of 0.15 ppm. mdpi.com

Table 1: Example LC-MS/MS Parameters for the Analysis of a Related Compound (1-Methyl-4-nitrosopiperazine, MNP)

This table illustrates typical parameters used in method development for a structurally similar nitrosamine and serves as a reference for potential methodologies for this compound.

| Parameter | Condition | Source |

| Chromatography | UHPLC | mdpi.com |

| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.com |

| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water, pH 9.0 | hsa.gov.sg |

| Mobile Phase B | Methanol or Acetonitrile | mdpi.comscholaris.ca |

| Flow Rate | 0.5 mL/min | scholaris.ca |

| Column Temperature | 40 °C | mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | scholaris.ca |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Precursor Ion [M+H]⁺ (MNP) | m/z 130.1 | hsa.gov.sg |

| Product Ion (MNP) | m/z 100.1 | hsa.gov.sg |

| Internal Standard | MNP-d4 | hsa.gov.sg |

NMR-Based Metabolomics in Model Systems (analytical application)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. ijpsjournal.com In the context of analyzing this compound, NMR serves as a primary tool for unambiguous structure confirmation and can be applied in research settings to study its fate in model biological systems.

While a full metabolomics study traces the complete metabolic pathway of a compound, the analytical application of NMR within such a study focuses on identifying and quantifying the parent compound and its potential metabolites in a biological matrix (e.g., cell culture media, microsomal incubations). The key strength of NMR is its non-destructive nature and its ability to provide detailed structural information.

In a typical ¹H NMR spectrum of an N-nitrosamine, specific signals (resonances) correspond to the different protons in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of these signals provide information about the electronic environment, neighboring protons, and the relative number of protons, respectively. researchgate.net For this compound, distinct signals would be expected for the protons on the piperazine ring and the prop-2-en-1-yl (allyl) group.

For instance, in the ¹H NMR spectrum of the related compound 1,4-dinitrosopiperazine (B30178), the protons on the piperazine ring appear as a singlet, indicating their chemical equivalence. researchgate.net For this compound, the spectrum would be more complex, with distinct signals for the protons adjacent to the nitroso group, those adjacent to the allyl group, and the protons of the allyl group itself. These characteristic signals can be used to identify the compound in a complex mixture.

In a model system designed to study its metabolism, samples could be taken over time and analyzed by NMR. The appearance of new signals and the decrease in the intensity of the parent compound's signals would indicate metabolic transformation. By using advanced 2D NMR techniques (e.g., COSY, HSQC), the full structure of these new metabolites could potentially be elucidated, providing insights into the biotransformation pathways of the compound.

Table 2: Predicted ¹H NMR Spectral Regions for this compound

| Protons | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Allyl Group | ||

| =CH₂ | ~ 4.9 - 5.3 | Multiplet |

| -CH= | ~ 5.5 - 6.0 | Multiplet |

| -CH₂-N | ~ 3.0 - 3.5 | Doublet |

| Piperazine Ring | ||

| -CH₂-N(NO) | ~ 3.5 - 4.5 | Multiplet |

| -CH₂-N(Allyl) | ~ 2.5 - 3.0 | Multiplet |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure.frontiersin.orgnih.govresearchgate.net

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For N-nitrosamines, these computational methods provide a foundational understanding of the electronic characteristics governed by the N-nitroso group.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier molecular orbital theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For N-nitrosamines, computational studies have shown that the HOMO is often localized on the N-nitroso group, specifically with significant contributions from the oxygen and the nitrogen atom of the nitroso group. rsc.org This localization of the HOMO suggests that this region is susceptible to electrophilic attack. The LUMO, on the other hand, is typically distributed over the N-nitroso moiety and adjacent atoms.

Table 1: Representative Frontier Orbital Energies for N-Nitrosamines

| N-Nitrosamine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Nitrosodimethylamine | -6.78 | 0.45 | 7.23 |

| N-Nitrosopiperidine | -6.52 | 0.21 | 6.73 |

| N-Nitrosopyrrolidine | -6.61 | 0.33 | 6.94 |

Note: The values presented in this table are representative and are based on computational studies of various N-nitrosamines. The exact values for 1-Nitroso-4-(prop-2-en-1-yl)piperazine would require specific calculations.

Electron Density Distribution and Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potentials.

In N-nitrosamines, the region around the oxygen atom of the N-nitroso group typically exhibits a strong negative electrostatic potential (usually colored red in MEP maps). This indicates a region of high electron density, making it a likely site for electrophilic attack or for forming hydrogen bonds. Conversely, regions with positive electrostatic potential (often colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the piperazine (B1678402) ring and the protons on the carbon atoms would likely be regions of positive potential.

The electron-donating or withdrawing nature of the substituents on the piperazine ring can significantly influence the MEP. The allyl group is generally considered to be weakly electron-donating, which could slightly increase the electron density on the piperazine ring and potentially modulate the electrostatic potential around the N-nitroso group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of intramolecular charge transfer and hyperconjugative interactions.

For N-nitrosamines, NBO analysis reveals the nature of the N-N and N-O bonds in the nitroso group. The N-N bond exhibits partial double bond character due to the delocalization of a lone pair from the amine nitrogen into the π* antibonding orbital of the N=O group. This delocalization contributes to the planarity of the N-nitrosamine functionality and creates a barrier to rotation around the N-N bond. nih.gov

NBO analysis can also quantify the stabilization energies associated with these delocalization events. The interaction between the lone pair of the piperazine nitrogen and the antibonding orbitals of the N-nitroso group is a key feature that stabilizes the molecule. The presence of the allyl group in this compound could introduce further hyperconjugative interactions between the C=C double bond and adjacent σ bonds, which could be analyzed through NBO calculations.

Computational Modeling of Reaction Mechanisms and Pathways.nih.govacs.orgresearchgate.netacs.org

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies.

Transition State Analysis for Nitrosation and Denitrosation.rsc.orgnih.govfreethinktech.comresearchgate.net

Nitrosation: The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃), under acidic conditions. researchgate.netelifesciences.org Computational studies have been employed to elucidate the transition states involved in these reactions. The nitrosation of secondary amines by N₂O₃ is suggested to proceed via a two-step mechanism. nih.gov The first step involves the electrophilic attack of the amine nitrogen on the nitroso nitrogen of N₂O₃, leading to the formation of an intermediate. nih.gov The second step involves a proton transfer. nih.gov

For the formation of this compound, the parent secondary amine, 4-(prop-2-en-1-yl)piperazine, would react with a nitrosating agent. The piperazine nitrogen would act as the nucleophile, and the transition state would involve the formation of a new N-N bond and the breaking of a bond within the nitrosating agent. The activation energy for this step is influenced by the nucleophilicity of the amine and the electrophilicity of the nitrosating agent.

Denitrosation: The cleavage of the N-NO bond, or denitrosation, is a critical reaction for N-nitrosamines. This process can be initiated by various means, including acid catalysis or enzymatic action. nih.govnih.gov Computational studies can model the transition states for these processes. In an acidic environment, the oxygen of the nitroso group is protonated, which weakens the N-N bond and facilitates its cleavage. nih.gov The transition state for acid-catalyzed denitrosation would involve the elongation of the N-N bond and the departure of the nitrosonium ion (NO⁺) or a related species.

Energy Profiles of Chemical Transformations and Stability.rsc.orgnih.govresearchgate.net

Computational chemistry allows for the calculation of the potential energy surface for a chemical reaction, providing a detailed energy profile that includes the energies of reactants, intermediates, transition states, and products. These energy profiles are crucial for understanding the kinetics and thermodynamics of a reaction.

Denitrosation: The stability of an N-nitrosamine is related to the energy required for denitrosation. The energy profile for this reaction would illustrate the energy barrier that needs to be overcome to break the N-N bond. Quantum chemical calculations have been used to compare the relative stabilities of different N-nitrosamines. frontiersin.orgnih.gov The electronic and steric effects of the substituents on the amine nitrogen can influence the strength of the N-N bond and thus the activation energy for denitrosation. The presence of the allyl group in this compound may have a subtle electronic effect on the stability of the N-N bond compared to a simple alkyl substituent.

Table 2: Representative Calculated Activation and Reaction Energies for N-Nitrosamine Formation

| Reactants | Nitrosating Agent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Dimethylamine | N₂O₃ | 8.5 - 9.4 | < -19 |

| Piperidine | N₂O₃ | ~6.6 | < -19 |

| Iminium Ion | NO₂⁻ | 11.6 - 17.8 | - |

Note: These values are representative and have been obtained from computational studies of various nitrosation reactions. nih.govresearchgate.net The specific energetic profile for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Compound Interactions (in theoretical models for mechanistic insights)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not available in current literature, the methodology can be applied theoretically to gain mechanistic insights into its interactions with biological macromolecules.

An MD simulation would model the compound and a target molecule (e.g., a protein, enzyme, or DNA) within a simulated physiological environment, typically a water box with ions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of incredibly small time steps (femtoseconds).

Potential Applications for Mechanistic Insights:

Binding Site Analysis: MD simulations could predict how this compound might bind to the active site of metabolic enzymes, such as Cytochrome P450 (CYP). Understanding the stability of this binding and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) is the first step in elucidating its metabolic fate.

Conformational Changes: The binding of a ligand can induce conformational changes in a protein. MD simulations can track these changes, revealing how the compound might alter the protein's function.

Solvent Accessibility: These simulations can determine the solvent-accessible surface area of different parts of the molecule, providing clues about which sites are most likely to be available for enzymatic attack, such as the critical α-carbon hydroxylation step common to nitrosamine (B1359907) metabolism. nih.gov

Although a specific study for this compound is lacking, research on related structures demonstrates the utility of MD. For instance, MD simulations have been used to study absorption mechanisms in aqueous piperazine solutions for CO2 capture, highlighting the role of molecular distribution and interactions. nih.gov Similar principles would apply to modeling the interaction of this compound with biological targets to understand the fundamental forces governing its behavior. mdpi.com

Structure-Reactivity Relationship Predictions through Computational Methods

Computational methods, particularly quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the reactivity of N-nitrosamines. acs.orgnih.gov These approaches link a molecule's structural features to its chemical behavior and biological activity, such as carcinogenic potency.

Quantum mechanics (QM) based analysis, often using Density Functional Theory (DFT), can calculate electronic properties and model reaction pathways. nih.govsciety.org For N-nitrosamines, a key focus is the metabolic activation pathway, which is believed to be a prerequisite for their carcinogenicity. nih.gov This pathway typically involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.govacs.org

Recent quantum chemical studies have investigated the activation and deactivation pathways for various N-nitrosamines, including the parent compound N-nitrosopiperazine (NPZ). frontiersin.orgnih.govresearchgate.net These studies calculate the activation energies for key reaction steps, such as α-hydroxylation, formation of diazonium intermediates, and subsequent reactions with DNA or water. acs.org The relative energies of these steps help predict whether a compound is likely to be a potent carcinogen. Carcinogenic molecules tend to have reaction pathways where the intermediate diazonium ions react kinetically to form stable DNA adducts. researchgate.net

The structure of this compound features two distinct α-carbons available for hydroxylation. The reactivity at these sites would be influenced by the electronic and steric effects of the substituents. The prop-2-en-1-yl (allyl) group is an electron-withdrawing group which can influence the reactivity of the adjacent piperazine ring. Computational models can predict which α-carbon is more susceptible to hydroxylation.

QSAR models provide a statistical approach to correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with biological activity. nih.govnih.gov For N-nitrosamines, QSAR can be used to predict carcinogenic potency (often expressed as TD50, the chronic dose rate that gives 50% of the animals tumors). By building models from data on known nitrosamines, the potency of a novel compound like this compound can be estimated. nih.govpharmaexcipients.com

Below is a table summarizing theoretical data for related N-nitrosamine compounds, illustrating the types of parameters generated by computational methods to assess reactivity and potential carcinogenicity.

| Compound Name | Computational Method | Calculated Parameter | Predicted Outcome/Insight |

| N-Nitrosodimethylamine (NDMA) | Quantum Chemistry (DFT) | Activation Energy for α-hydroxylation | Low energy barrier, consistent with high carcinogenic potency. frontiersin.orgresearchgate.net |

| N-Nitrosopiperidine (NPIP) | Quantum Chemistry (DFT) | Free Energy Profile of Activation | Profile shows kinetically controlled reaction to form DNA adducts. frontiersin.orgresearchgate.net |

| N-Nitrosopiperazine (NPZ) | Quantum Chemistry (DFT) | Reaction Free Energies | Similar activation profile to other carcinogenic nitrosamines like NDMA and NPIP. frontiersin.org |

| Various N-Nitrosamines | QSAR | Predicted log(1/TD50) | Establishes correlation between molecular descriptors and carcinogenic potency. nih.gov |

These computational approaches provide a framework for the risk assessment of new or untested N-nitrosamines. nih.govacs.org By applying these theoretical models, it is possible to generate hypotheses about the metabolic activation and structure-reactivity relationships of this compound, guiding future experimental investigation.

Future Directions and Emerging Research Avenues in 1 Nitroso 4 Prop 2 En 1 Yl Piperazine Chemistry

Development of Novel Synthetic Approaches for Analogues and Isomers

The synthesis of 1-Nitroso-4-(prop-2-en-1-yl)piperazine itself can be accomplished through established methods, typically involving the nitrosation of 1-(prop-2-en-1-yl)piperazine. google.com This precursor is accessible via nucleophilic substitution on an allyl halide. evitachem.commdpi.com However, future research could focus on developing more sophisticated, efficient, and safer synthetic methodologies, not only for the parent compound but for a diverse library of its analogues and isomers.

Future synthetic explorations could include:

Flow Chemistry for Nitrosation: Traditional batch nitrosations using agents like nitrous acid can pose safety risks due to the thermal instability of reagents and products. researchgate.net Continuous flow reactors offer enhanced temperature control and rapid mixing, minimizing the accumulation of hazardous intermediates and allowing for safer, more scalable syntheses. This would be a significant advancement for producing nitrosopiperazine analogues.

Late-Stage Functionalization: Developing methods to modify the piperazine (B1678402) ring or the allyl group after the core structure is formed would provide rapid access to a variety of analogues. For example, C-H activation techniques could introduce substituents onto the piperazine ring, creating analogues that are otherwise difficult to synthesize.

Enzymatic and Biocatalytic Approaches: The use of enzymes for selective nitrosation or for the synthesis of chiral piperazine precursors could offer highly stereoselective routes to novel isomers. Exploring the substrate tolerance of existing amine-modifying enzymes could reveal biocatalysts capable of acting on piperazine scaffolds.

These advanced synthetic methods would enable the creation of a diverse library of analogues for structure-activity relationship studies.

| Synthetic Approach | Key Reagents/Systems | Potential Advantages | Research Focus |

|---|---|---|---|

| Flow Nitrosation | Microreactor, Sodium Nitrite (B80452), Acid | Improved safety, scalability, precise control | Optimization of flow parameters and reactor design |

| Late-Stage C-H Activation | Palladium or Rhodium catalysts | Rapid diversification of existing core structure | Developing selective catalysts for the piperazine ring |

| Click Chemistry on Allyl Group | Thiols, Azides (post-functionalization) | Modular synthesis of complex conjugates | Exploring functionalization of the double bond pre- or post-nitrosation |

| Biocatalysis | Nitrosating enzymes, Transaminases | High stereoselectivity, green chemistry | Enzyme discovery and engineering for substrate specificity |

Exploration of Uncharted Reactivity Pathways and Spectroscopic Signatures

The chemical reactivity of this compound is dictated by its three key functional components: the N-nitroso group, the piperazine ring, and the terminal allyl group. While the general reactivity of these groups is known, their interplay within this specific molecule remains unexplored. nih.govwhiterose.ac.uk

Future research should investigate:

Photochemical Reactivity: N-nitrosamines are known to undergo photolysis, often leading to the cleavage of the N-N bond to generate aminyl radicals and nitric oxide. acs.org The presence of the allyl group could lead to unique intramolecular reactions, such as radical cyclization, offering a pathway to novel heterocyclic structures.

Allyl Group Transformations: The terminal double bond is a versatile handle for a wide range of organic transformations, including epoxidation, dihydroxylation, metathesis, and hydroformylation. Exploring these reactions on the intact nitrosopiperazine core could yield a family of functionally diverse molecules.

Denitrosation and N-N Bond Cleavage: Studying the stability of the N-nitroso group under various reductive or oxidative conditions is crucial. acs.org Milder denitrosation methods could be developed, providing a protecting group strategy for the synthesis of complex piperazines. whiterose.ac.uk

The spectroscopic characterization of this molecule and its reaction products is fundamental. While data for simple nitrosamines are available, detailed signatures for this specific compound need to be established. nist.gov

| Spectroscopic Method | Key Feature | Predicted Chemical Shift / Frequency / m/z | Comment |

|---|---|---|---|

| ¹H NMR | Allyl vinyl protons | ~5.0-6.0 ppm | Complex splitting pattern (multiplet) expected. |

| ¹³C NMR | Allyl vinyl carbons | ~117 ppm (CH₂) and ~134 ppm (CH) | Distinct from the aliphatic piperazine signals. |

| IR Spectroscopy | N-N=O stretch | ~1430-1460 cm⁻¹ | Characteristic absorption for N-nitrosamines. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 155 | Base peak may correspond to loss of NO (m/z 125). nih.gov |

Advancement of Analytical Probes for Mechanistic Chemical Biology Research

The unique structure of this compound makes it an intriguing candidate for development into a specialized chemical probe. The allyl group provides a key reactive handle for conjugation without directly modifying the biologically relevant nitrosamine (B1359907) moiety.

Future research could focus on designing probes to study:

Nitrosamine Metabolism: The metabolic activation of nitrosamines by cytochrome P450 enzymes is a key step in their mechanism of toxicity. nih.gov An analytical probe could be created by attaching a fluorophore or a biotin (B1667282) tag to the allyl group via thiol-ene "click" chemistry. This would allow researchers to track the molecule's uptake, distribution, and interaction with metabolic enzymes in cellular models.

Nitric Oxide (NO) Donors: Upon specific triggers (e.g., light or enzymatic action), the N-nitroso group can release nitric oxide. By functionalizing the allyl group for targeted delivery (e.g., with a cell-penetrating peptide), this molecule could be developed into a conditional NO-releasing tool to study signaling pathways in specific cellular compartments.

Integration with Systems Chemistry Approaches for Complex Reaction Networks

Systems chemistry aims to understand how collections of interacting molecules give rise to complex, emergent properties. The bifunctional nature of this compound—possessing a stable but cleavable N-nitroso group and a polymerizable allyl group—makes it a compelling building block for such systems.

Potential avenues for exploration include:

Responsive Polymers: The allyl group can be polymerized or co-polymerized to create materials that have N-nitrosopiperazine units appended to the polymer backbone. Subsequent cleavage of the nitroso groups (e.g., via UV light) could alter the polymer's properties (e.g., solubility, hydrophilicity) or release nitric oxide, creating a "smart" material that responds to external stimuli.

Dynamic Combinatorial Libraries: In a reaction network, the 1-allylpiperazine (B86097) fragment, generated via in-situ denitrosation, could act as a nucleophilic building block. Its participation in reversible reactions with other components (e.g., aldehydes to form imines) could be studied to understand the principles of molecular evolution and selection within complex mixtures.

Role as a Model Compound for Broader Nitrosamine Studies

The recent crisis of nitrosamine impurities in pharmaceutical drugs has highlighted the need for well-characterized model compounds to study their formation and toxicology. nih.govbiotech-asia.org this compound is an excellent candidate to serve as a model for Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are formed from the reaction of a drug substance or its synthetic precursors with nitrosating agents. medicinesforeurope.com

This compound can serve as a model to:

Investigate Formation Kinetics: The precursor, 1-allylpiperazine, is a simple secondary amine that can be used to study the kinetics of nitrosation under various conditions relevant to pharmaceutical manufacturing and storage. freethinktech.com

Study Structure-Toxicity Relationships: The carcinogenicity of nitrosamines is linked to their metabolic activation. mdpi.comresearchgate.net Comparing the toxicological profile of this compound with well-known nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopiperazine (NPIP) could provide valuable insights into how an unsaturated alkyl substituent influences metabolic pathways and biological activity. americanpharmaceuticalreview.comusp.orgfda.gov The presence of the double bond may alter its interaction with metabolic enzymes like cytochrome P450s. nih.gov

| Compound | Structure | Key Feature | Relevance as a Model |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-NO | Simple, small, highly potent | Benchmark for high-potency carcinogenicity studies. americanpharmaceuticalreview.com |

| N-Nitrosopiperazine (NPIP) | C₄H₈N(NO)NH | Cyclic, contains a free secondary amine | Model for nitrosated heterocyclic drugs; basicity of free amine may modulate potency. usp.org |

| 1-Nitroso-4-methylpiperazine (NMPP) | C₄H₈N(NO)NCH₃ | Fully substituted piperazine | Model for NDSRIs where the parent amine is fully substituted. nist.gov |

| This compound | C₄H₈N(NO)N-CH₂CH=CH₂ | Contains an unsaturated allyl group | Model for studying the influence of unsaturation on metabolism, stability, and NDSRI formation. |

Q & A

Q. What are the established synthetic routes for 1-Nitroso-4-(prop-2-en-1-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of piperazine precursors. For example, propargyl bromide is added to a piperazine derivative (e.g., 1-(2-fluorobenzyl)piperazine) in dimethylformamide (DMF) with potassium carbonate as a base. Reaction monitoring via thin-layer chromatography (TLC) in hexane:ethyl acetate (2:1) ensures completion. Purification involves silica gel chromatography (ethyl acetate:hexane, 1:8) . Optimization includes adjusting stoichiometry, temperature (room temperature to 50°C), and solvent polarity to enhance yield.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Elemental analysis for C, H, N composition.

- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., nitroso and propenyl groups).

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ peaks).

- Infrared (IR) spectroscopy to identify functional groups (e.g., N=O stretch at ~1500 cm⁻¹) .

Q. What initial biological screening models are appropriate for assessing pharmacological potential?

- Methodological Answer :

- In vitro antiplatelet assays : Measure inhibition of platelet aggregation using ADP or collagen as agonists .

- In vivo anesthetic models : Infiltration anesthesia in rodents (e.g., measuring latency and duration of sensory blockade) .

- Cytotoxicity screens : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s binding affinity in receptor-ligand interactions?

- Methodological Answer : Computational studies (e.g., molecular docking with AutoDock Vina or Schrödinger Suite) can predict interactions with targets like serotonin receptors (5-HT₁A) or enzymes (monoacylglycerol lipase, MAGL). The nitroso group may form hydrogen bonds with catalytic residues (e.g., Ser153 in MAGL) or stabilize π-π stacking with aromatic receptor pockets. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants (Kd) .

Q. What strategies mitigate the trade-off between toxicity and bioactivity in structural derivatives?

- Methodological Answer :

- Cyclodextrin inclusion complexes : Beta-cyclodextran reduces toxicity by encapsulating the compound, though this may decrease activity. Balance via phase-solubility studies .

- Structure-activity relationship (SAR) optimization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability while retaining potency. Compare EC₅₀ and LD₅₀ values across derivatives .

Q. How can computational methods predict and resolve contradictions in experimental data?

- Methodological Answer :

- Density functional theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies.

- Molecular dynamics (MD) simulations : Study solvent effects on stability (e.g., aqueous vs. DMF environments).

- Meta-analysis : Cross-validate antiplatelet activity predictions (from docking) with in vitro platelet-rich plasma assays to resolve mismatches .

Data Contradiction Analysis

Q. How to address discrepancies between predicted antiplatelet activity and in vitro results?

- Methodological Answer :

- Re-evaluate computational parameters : Adjust force fields (e.g., CHARMM vs. AMBER) or solvation models (implicit vs. explicit).

- Experimental controls : Test purity via HPLC (>95%) and confirm platelet donor variability (e.g., healthy vs. diabetic subjects).

- Dose-response refinement : Use nonlinear regression to identify threshold effects missed in initial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.